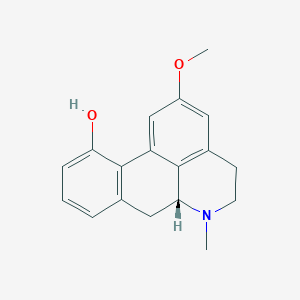

(R)-(-)-2-methoxy-11-hydroxyaporphine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H19NO2 |

|---|---|

Poids moléculaire |

281.3 g/mol |

Nom IUPAC |

(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |

InChI |

InChI=1S/C18H19NO2/c1-19-7-6-12-8-13(21-2)10-14-17(12)15(19)9-11-4-3-5-16(20)18(11)14/h3-5,8,10,15,20H,6-7,9H2,1-2H3/t15-/m1/s1 |

Clé InChI |

UGNGRDRWDHJJJI-OAHLLOKOSA-N |

SMILES isomérique |

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=CC=C4)O |

SMILES canonique |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for R 2 Methoxy 11 Hydroxyaporphine and Its Analogue Design

Precursor-Based Synthesis Pathways

The chemical architecture of (R)-(-)-2-methoxy-11-hydroxyaporphine is often assembled starting from readily available natural morphinan (B1239233) alkaloids. These precursors provide a chiral scaffold that helps establish the desired (R)-configuration in the final aporphine (B1220529) product. Morphinan alkaloids like oripavine and thebaine are key starting materials due to their structural similarity to the aporphine core.

Synthetic Routes Utilizing Oripavine

Oripavine, the 3-O-demethylated metabolite of thebaine, serves as a crucial precursor in the synthesis of various semi-synthetic opioids and can be adapted for aporphine synthesis. wikipedia.orgscirp.org It is a major alkaloid in certain strains of Papaver somniferum and Papaver orientale. scirp.orgresearchgate.netgoogle.com The synthetic utility of oripavine lies in its inherent morphinan skeleton, which can undergo acid-catalyzed rearrangement to form the aporphine framework.

The conversion of oripavine to an aporphine structure involves a Wagner-Meerwein rearrangement. This reaction is typically promoted by strong acids, which facilitate the cleavage of the 4,5-epoxy bridge and the migration of the carbon backbone to create the fused tetracyclic system of the aporphine core. The phenolic hydroxyl group at C3 of oripavine is a key feature, as it can be protected or left free during the synthetic sequence, influencing the regioselectivity of subsequent reactions. While direct synthesis of this compound from oripavine is not extensively detailed in readily available literature, the general principle of acid-catalyzed rearrangement of oripavine derivatives provides a viable pathway. The substitution pattern of the final product depends on the specific reaction conditions and any protecting groups used during the synthesis. researchgate.net

Thebaine-Derived Synthetic Strategies for N-Alkyl Noraporphines

Thebaine is one of the most utilized precursors for the synthesis of aporphine alkaloids. Its transformation into the aporphine scaffold is a well-established method. The reaction of thebaine with strong, non-aqueous acids like methanesulfonic acid can induce a rearrangement to form morphothebaine (B1233368) derivatives, which possess the aporphine core. researchgate.net

A key aspect of modern synthetic strategies is the generation of N-noraporphines. These compounds, lacking the N-methyl group typical of natural morphinan alkaloids, are versatile intermediates for the synthesis of a wide range of N-alkylated analogues. google.comgoogle.com The synthesis of N-alkyl noraporphines from thebaine generally follows a sequence of N-demethylation followed by N-alkylation.

The N-demethylation of thebaine or its derivatives can be challenging. Classical methods often employ harsh reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformate esters. google.comnih.gov More sustainable and milder methods, such as electrochemical N-demethylation, have been developed, which proceed via anodic oxidation of the tertiary amine. nih.gov Once the N-nor intermediate (northebaine) is obtained, it can be subjected to the acid-catalyzed rearrangement to yield the noraporphine core. Subsequent N-alkylation with various alkyl halides or other electrophiles allows for the introduction of diverse substituents at the nitrogen atom, leading to a library of N-alkyl noraporphine derivatives. google.com

| Precursor | Key Transformation | Intermediate | Target | Ref |

| Thebaine | N-demethylation | Northebaine | N-Alkyl Noraporphines | researchgate.netgoogle.com |

| Oripavine | Acid-catalyzed rearrangement | Aporphine core | Aporphine derivatives | scirp.orgresearchgate.net |

Regioselective Transformations and Stereocontrolled Synthesis

Achieving the precise substitution pattern and stereochemistry of this compound requires highly controlled chemical reactions. Regioselectivity in functionalizing the aromatic rings and maintaining the (R)-configuration at the stereocenter are paramount challenges.

Targeted Hydroxyl and Methoxy (B1213986) Group Functionalization

The placement of the methoxy group at C2 and the hydroxyl group at C11 on the aporphine scaffold necessitates regioselective synthetic methods. When starting from precursors like apomorphine (B128758) (10,11-dihydroxyaporphine), which has two adjacent hydroxyl groups, selective functionalization can be achieved through a multi-step process. koreascience.kr

One common strategy involves the protection of both hydroxyl groups, for example, by forming an isopropylidene ketal. This protected intermediate can then be regioselectively opened. For instance, treatment with trimethylaluminum (B3029685) can selectively open the ketal ring to yield a mono-protected derivative with one free hydroxyl group. koreascience.kr This free hydroxyl group can then be methylated using reagents like methyl p-toluenesulfonate in the presence of a base. The final step involves the deprotection of the remaining hydroxyl group to yield the desired methoxy-hydroxy substitution pattern. koreascience.kr While this specific example illustrates the synthesis of a 10-methoxy-11-hydroxyaporphine, the underlying principles of protection, regioselective reaction, and deprotection are broadly applicable to the synthesis of other isomers like the target C2-methoxy-C11-hydroxy derivative. koreascience.kr

The synthesis of various functionalized aporphine analogues often involves the introduction of different alkoxy groups at specific positions on the aromatic rings to probe structure-activity relationships. researchgate.net

Design and Synthesis of Functionalized Derivatives

The design and synthesis of functionalized derivatives of this compound are driven by the search for new compounds with improved or novel pharmacological properties. nih.gov The aporphine scaffold serves as a privileged structure that can be systematically modified to explore structure-activity relationships (SAR). researchgate.net

Synthetic efforts focus on modifying several key positions of the aporphine molecule:

The Nitrogen Atom (N-6): As discussed, N-nor intermediates are pivotal for creating a variety of N-substituted derivatives. The introduction of different alkyl, cycloalkyl, or arylmethyl groups can significantly impact the compound's interaction with biological targets. google.comresearchgate.net

The Aromatic Rings (A and D): The number, type, and position of substituents on the aromatic rings are critical determinants of activity. Derivatives with different patterns of hydroxylation, methoxylation, or other functional groups are synthesized to optimize receptor binding or other biological effects. researchgate.netnih.gov For example, the introduction of a methyl group at the C10 position of (R)-11-hydroxyaporphine was shown to significantly alter its pharmacological profile. nih.gov

Other Positions: Modifications at other positions, such as C8, have also been explored to design new analogues with specific activities. nih.gov

The synthesis of these derivatives often employs standard organic chemistry reactions such as methylation, acetylation, bromination, and cross-coupling reactions to introduce new functional groups onto the aporphine core. nih.gov The goal is to create a library of compounds that can be screened for desired biological activities, leading to the identification of new lead compounds for drug development. nih.gov

N-Substitution Impact on Molecular Properties

The substitution at the nitrogen atom of the aporphine core has been identified as a critical determinant of the molecule's interaction with dopamine (B1211576) receptors, particularly in dictating selectivity between D1 and D2 subtypes. Research has demonstrated that the nature of the N-alkyl substituent can dramatically alter the binding affinity.

A systematic study on a series of N-alkyl-2-methoxy-11-hydroxynoraporphines, synthesized from thebaine, revealed a clear structure-activity relationship. nih.govacs.org It was observed that while the parent N-methyl analogue, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, displayed a higher affinity for D1 receptors over D2 receptors, the introduction of larger alkyl groups, such as an n-propyl group, inverted this selectivity. nih.govacs.org The N-n-propyl derivative, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, exhibited significantly enhanced affinity and selectivity for D2 receptors. nih.govacs.org This suggests that the steric bulk of the N-substituent plays a crucial role in the ligand-receptor interaction, with the larger n-propyl group being more favorable for binding to the D2 receptor subtype.

| Compound | N-Substituent | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | -CH3 | 46 | 235 |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | -CH2CH2CH3 | 1690 | 44 |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine (catechol analogue) | -CH2CH2CH3 | 6450 | 1.3 |

Data sourced from a study on N-alkyl-2-methoxy-11-hydroxynoraporphines. nih.govacs.org

Introduction of Ester and Ether Moieties

The phenolic hydroxyl group at the C-11 position offers a prime site for modification through the introduction of ester and ether functionalities. These modifications can influence the compound's lipophilicity, metabolic stability, and receptor interactions.

The synthesis of ester derivatives of (R)-(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines has been explored to modulate their neuropharmacological profile. For instance, the acetylation of the 11-hydroxy group in the N-n-propyl analogue led to the formation of (R)-(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine. This ester derivative demonstrated moderate to high affinity for D2 receptors while maintaining low affinity for D1 receptors, highlighting its selectivity.

While specific literature on a wide array of ether derivatives of this compound is limited, the synthesis of related methoxy-aporphine analogues provides a blueprint for such modifications. For example, regioselective synthesis has been employed to prepare 10-methoxy-11-hydroxyaporphine ("apocodeine") from (R,S)-10,11-dihydroxyaporphine (apomorphine). koreascience.kr This methodology involves the protection of one hydroxyl group to allow for the selective methylation of the other, a strategy that could be adapted for the introduction of various ether groups at the 11-position of the target compound. General O-alkylation methods using alkyl halides or other electrophiles in the presence of a base are standard procedures that can be applied to the 11-hydroxy group to generate a library of ether analogues. rsc.org

Halogenation for Enhanced Receptor Affinity

Halogenation is a common strategy in medicinal chemistry to enhance receptor affinity and modulate the electronic properties of a molecule. The introduction of halogen atoms at specific positions on the aporphine scaffold can lead to improved interactions with the receptor binding pocket.

While direct halogenation studies on this compound are not extensively documented, research on related aporphine alkaloids provides valuable insights. For instance, a study on the synthesis and structure-activity relationships of a series of aporphine derivatives for antiarrhythmic activities involved the bromination of crebanine (B1669604), a related aporphine. mdpi.comnih.gov The introduction of bromine atoms at various positions on the aromatic rings significantly influenced the biological activity. mdpi.comnih.gov

Elucidation of Structure Activity Relationships Sar for R 2 Methoxy 11 Hydroxyaporphine Derivatives

Correlating Substituent Position and Biological Activity

The arrangement of substituents on the aporphine's tetracyclic core is a primary determinant of its biological activity. The methoxy (B1213986) group at the 2-position and the hydroxyl group at the 11-position, in particular, play critical roles in receptor binding and functional outcome.

The 2-methoxy (2-MeO) group is a common feature in many biologically active aporphine (B1220529) alkaloids. nih.gov Its presence and position on the aromatic ring influence the electronic and steric properties of the molecule, thereby affecting how it fits into and interacts with receptor binding pockets. In the context of phenethylamine (B48288) derivatives, which share structural motifs with the A-ring of aporphines, the 2-methoxy group is crucial for potent agonist activity at serotonin (B10506) 5-HT2A receptors; its deletion leads to a significant drop in potency. nih.gov While direct studies isolating the effect of the 2-methoxy group on (R)-(-)-2-methoxy-11-hydroxyaporphine are specific, broader research on related compounds underscores its importance. For instance, in 2,5-dimethoxyphenylpiperidines, deleting the 2-MeO group resulted in a more than 500-fold drop in potency at the 5-HT2A receptor. nih.gov This highlights the critical role of the methoxy substituent at this position for maintaining high-affinity interactions, likely through favorable electronic and steric contributions within the receptor's binding site.

The 11-hydroxyl (-OH) group is a key pharmacophoric element for high-affinity binding of aporphines to dopamine (B1211576) receptors. nih.gov Research has established that aporphines featuring a single hydroxyl group at the C-11 position act as antagonists at the D-1 dopamine receptor. nih.gov A proposed model for binding suggests that essential interactions occur between the receptor and both the basic nitrogen and the C-11 hydroxyl group of the aporphine. nih.gov This interaction is considered a prerequisite for high-affinity binding. nih.gov

The importance of the 11-OH group is further highlighted in studies of apomorphine (B128758) derivatives, where it was found to be critical for anti-cell death effects. researchgate.net When comparing derivatives, the compound retaining the hydroxy group at position 11 (D31) was the only one to exhibit the same protective activity as the parent compound, apomorphine. researchgate.net In contrast, a derivative where the 11-hydroxyl was replaced with a methoxy group (D30) had no effect, and a derivative lacking any hydroxyl group at this position (D29) was also inactive. researchgate.net This demonstrates that the hydrogen-bonding capability of the 11-hydroxyl group is essential for this specific biological activity, an interaction that a methoxy group cannot replicate. nih.govresearchgate.net Generally, hydroxyl groups on ligand rings can form crucial intermolecular hydrogen bonds with amino acid residues like Aspartate (Asp) and Glutamine (Gln) in a receptor's binding pocket, which is consistent with their role in maintaining high inhibitory activity. nih.gov

Stereochemistry is a critical factor in the pharmacological activity of aporphines. The absolute configuration at the C-6a carbon atom determines the three-dimensional shape of the molecule and the orientation of key functional groups. For aporphines, the (R)-enantiomer is consistently associated with higher affinity for dopamine receptors. nih.gov

Studies have uniformly shown that (R)-aporphines possess greater affinity for both D1 and D2 dopamine receptors compared to their (S)-antipodes. nih.gov The model for receptor binding posits that the absolute configuration at C-6a dictates the orientation of the lone pair of electrons on the nitrogen atom (N-6), with the 6aR configuration being optimal for binding. nih.gov The significance of this stereopreference is so pronounced that the (S)-(+) enantiomer of some aporphines can act as a dopamine receptor antagonist, effectively blocking the actions of the corresponding (R)-(-) isomer. nih.gov This stereoselectivity is not limited to dopamine receptors; for serotonin receptors, it has been inferred that the (R)-enantiomer of certain aporphines is likely highly selective for the 5-HT2B receptor subtype, while the (S)-enantiomer shows significantly lower selectivity. nih.gov

N-Alkyl Substitution Effects on Dopamine Receptor Selectivity

Modification of the substituent on the nitrogen atom of the aporphine core has profound effects on the affinity and selectivity for dopamine receptor subtypes. For derivatives of this compound, the size and nature of the N-alkyl group can switch the compound's preference between D1 and D2 receptors. nih.govacs.org

A comparative study of N-alkyl-2-methoxy-11-hydroxynoraporphines revealed that the N-methyl and N-n-propyl congeners have strikingly different receptor binding profiles. The N-methyl derivative, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, displayed a higher affinity for D1 receptors over D2 receptors. nih.govacs.org In stark contrast, the N-n-propyl derivative, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, was not only more potent at D2 receptors but also showed marked selectivity for D2 over D1 receptors. nih.govacs.org This demonstrates that N-alkyl substituents are a major determinant of D2 affinity and D2/D1 selectivity in this class of aporphines. nih.gov This principle aligns with broader findings in aporphine chemistry, where (R)-N-propylnorapomorphine is known to have a higher affinity and selectivity for the D2 receptor over the D1 receptor. nih.gov

| Compound | N-Substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D1 Selectivity Ratio |

|---|---|---|---|---|

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl (-CH₃) | 46 | 235 | 0.20 |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl (-CH₂CH₂CH₃) | 1690 | 44 | 38.4 |

Advanced Computational Approaches in SAR Studies

To better understand and predict the interactions between aporphine derivatives and their biological targets, advanced computational methods are increasingly employed. These in-silico techniques provide valuable insights into the molecular basis of SAR.

Molecular docking is a prominent computational tool used to predict the preferred binding orientation of a ligand to a receptor. For example, docking studies on aporphine-clerodane hybrids using software like AutoDock Vina have been used to probe the most likely binding sites and evaluate interactions with proteases. nih.gov Such analyses can reveal unexpected binding modes, such as allosteric inhibition, where the compound binds to a site other than the primary active site to modulate receptor activity. nih.gov

Beyond simple docking, other computational approaches are utilized. Quantum chemistry calculations and Principal Component Analysis (PCA) can be applied to analyze the subtle electronic and conformational changes that occur when a ligand binds to a receptor's active site. nih.gov These methods can help explain the role of specific functional groups, such as hydroxyls, by quantifying changes in electron density and their contribution to non-covalent interactions like hydrogen bonding. nih.gov These computational insights are invaluable for rational drug design, allowing for the optimization of lead compounds and the exploration of novel chemical structures with enhanced potency and selectivity. nih.gov

Mechanistic Dissection of R 2 Methoxy 11 Hydroxyaporphine S Biological Actions: in Vitro and Preclinical Models

Neuropharmacological Modulations

Dopamine (B1211576) Receptor System Interactions

(R)-(-)-2-methoxy-11-hydroxyaporphine, also known as the N-methyl congener of 2-methoxy-11-hydroxynoraporphine, demonstrates a notable affinity for dopamine receptors. The nature and selectivity of this binding are critical determinants of its functional activity.

Research has shown that this compound exhibits a significant affinity for the dopamine D1 receptor. In studies using rat forebrain tissue, the compound displayed a dissociation constant (Ki) of 46 nM for the D1 receptor. nih.gov This indicates a relatively high affinity and suggests that the compound can effectively bind to and potentially modulate the activity of D1 receptors.

The affinity of this compound for the dopamine D2 receptor is comparatively lower than its affinity for the D1 receptor. The reported Ki value for the D2 receptor is 235 nM. nih.gov This suggests a degree of selectivity for the D1 receptor over the D2 receptor.

The dopamine D2-like receptor subfamily also includes the D3 and D4 receptors, which share structural and functional similarities with the D2 receptor. While the binding profile of this compound at D1 and D2 receptors has been characterized, its specific affinities for the D3 and D4 receptor subtypes have not been extensively reported in publicly available research. The investigation of its interaction with these receptors would provide a more complete picture of its dopaminergic activity.

Serotonin (B10506) Receptor System Engagement

In addition to its effects on the dopamine system, the broader class of aporphine (B1220529) alkaloids is known to interact with serotonin receptors. However, specific data on the direct interaction of this compound with the serotonin system is limited.

The 5-HT2C receptor is a subtype of serotonin receptor that plays a role in regulating mood, appetite, and other physiological processes. There is a lack of specific published data detailing the binding affinity or functional potency of this compound at the 5-HT2C receptor. Further research is needed to determine if this compound has any significant ligand specificity or functional activity at this particular serotonin receptor subtype.

Compound Names

| Compound Name | Other Names/Synonyms |

| This compound | (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine |

| Dopamine | 3,4-dihydroxyphenethylamine |

| Serotonin | 5-hydroxytryptamine (5-HT) |

Dopamine Receptor Binding Affinities of this compound

| Receptor Subtype | Dissociation Constant (Ki) in nM |

| D1 | 46 nih.gov |

| D2 | 235 nih.gov |

Cholinergic Enzyme Inhibition

Aporphine alkaloids have been recognized for their potential to inhibit cholinesterase enzymes, which are critical targets in the management of neurodegenerative diseases. nih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key mechanism for symptomatic treatment.

Acetylcholinesterase (AChE) is a primary target for the symptomatic treatment of Alzheimer's disease. nih.gov Several aporphine alkaloids have demonstrated the ability to inhibit AChE. For instance, studies on various aporphine alkaloids have revealed their potential as AChE inhibitors. nih.govresearchgate.netacs.org The conjugation of an N-benzylpyridinium moiety to the aporphine core has been shown to significantly enhance AChE inhibitory activity. acs.org Molecular docking studies suggest that aporphine alkaloids can interact with the binding site of AChE. acs.org Specifically, some aporphine alkaloids have shown potent AChE inhibitory effects, with IC50 values in the micromolar range. nih.gov For example, the aporphine alkaloid epiganine B exhibited an IC50 value of 2.98 μM against AChE. nih.gov

Butyrylcholinesterase (BuChE) is another important enzyme in cholinergic neurotransmission, and its inhibition is also considered a therapeutic strategy for neurodegenerative disorders. Certain aporphine alkaloids have shown inhibitory activity against BuChE. nih.gov For example, the aporphine alkaloid stephalagine demonstrated a better BuChE inhibitory activity (IC50 104.2 µmol L-1) than the standard drug galanthamine (B1674398) (IC50 162.7 µmol L-1). nih.gov This suggests that compounds with the aporphine scaffold have the potential to act as dual inhibitors of both AChE and BuChE.

| Compound | Target Enzyme | IC50 Value | Reference |

| Epiganine B | Acetylcholinesterase (AChE) | 2.98 μM | nih.gov |

| Stephalagine | Butyrylcholinesterase (BuChE) | 104.2 µmol L-1 | nih.gov |

| Galanthamine (Standard) | Butyrylcholinesterase (BuChE) | 162.7 µmol L-1 | nih.gov |

Anticancer Research: In Vitro Cellular Mechanisms

Aporphine alkaloids have emerged as a promising class of compounds in anticancer research, with numerous studies highlighting their cytotoxic and antiproliferative effects against various cancer cell lines. nih.govresearchgate.net

The anticancer activity of aporphine alkaloids is often associated with their ability to inhibit cancer cell proliferation. nih.gov For example, the aporphine alkaloid crebanine (B1669604) has shown in vitro cytotoxicity against K562 blood cancer cells. researchgate.net Another study on various aporphine alkaloids isolated from Nelumbo nucifera demonstrated their anti-proliferation activity against prostate, gastric, and skin cancer cell lines. nih.gov The presence of specific functional groups, such as a 1,2-methylenedioxy group and the methylation of the nitrogen atom, appears to be important for the cytotoxic activity of aporphinoid alkaloids. nih.gov

A key mechanism through which aporphine alkaloids exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This process is crucial for eliminating malignant cells. Studies have shown that aporphine alkaloids can induce apoptosis through various molecular mechanisms. nih.gov For instance, some aporphine alkaloids have been found to inhibit DNA topoisomerase and affect the expression of proteins involved in the apoptotic cascade. nih.gov

Network pharmacology and molecular docking are powerful computational tools used to predict the potential molecular targets and mechanisms of action of bioactive compounds. researchgate.net These approaches have been applied to aporphine alkaloids to elucidate their anticancer mechanisms. researchgate.netnih.gov

Scientific Data Unvailable for this compound on Specific Biological Pathways

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research on the compound This compound concerning its effects on inflammatory pathways and metabolic syndrome. Despite searches for the compound and its potential synonyms, no in vitro or preclinical data could be retrieved to fulfill the requested article outline on its anti-inflammatory responses, or its role in the regulation of glucose and lipid metabolism.

The IUPAC name for a structurally similar compound, 10-methoxy-11-hydroxyaporphine, is 10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol. However, even under this nomenclature, specific studies detailing its impact on the requested biological pathways are not present in the public domain.

While patents exist that mention this compound for therapeutic applications, these are focused on conditions such as Parkinson's disease, sexual dysfunction, and depressive disorders, falling outside the specified scope of this article. The existing research on related but structurally distinct aporphine alkaloids or other methoxylated phenolic compounds cannot be attributed to this compound due to the high degree of structural specificity in pharmacological activity.

Consequently, the creation of a scientifically accurate article with detailed research findings and data tables on the "Mechanistic Dissection of this compound's Biological Actions" for the specified pathways is not possible at this time due to the absence of foundational research.

Computational and Theoretical Investigations of R 2 Methoxy 11 Hydroxyaporphine

Molecular Modeling of Ligand-Target Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a ligand, such as (R)-(-)-2-methoxy-11-hydroxyaporphine, might bind to a biological target, typically a protein receptor. These methods are crucial for rationalizing structure-activity relationships (SAR) and for the design of new, more potent, and selective molecules.

Molecular Docking Simulations for Receptor Binding Sites

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking simulations are primarily employed to investigate its binding affinity and pose within the binding sites of dopamine (B1211576) and serotonin (B10506) receptors, which are known targets for aporphine (B1220529) alkaloids.

The process involves preparing a three-dimensional structure of the ligand and the receptor. For receptors where a crystal structure is unavailable, homology models are often constructed. Docking algorithms then sample a large number of possible conformations of the ligand within the receptor's binding pocket and score them based on a scoring function that estimates the binding affinity.

While specific docking studies on this compound are not extensively detailed in the public domain, research on closely related aporphines provides a framework for such investigations. For instance, studies on derivatives have highlighted the importance of specific substitutions on receptor selectivity. nih.gov Modeling of related aporphines at D2A and 5-HT1A receptors has been used to rationalize differences in pharmacological profiles. nih.gov Such studies typically reveal that the binding affinity is influenced by a combination of factors including the shape complementarity of the ligand to the binding pocket and the specific intermolecular interactions it forms.

Table 1: Illustrative Molecular Docking Data for Aporphine Derivatives at Dopamine Receptors

| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) |

| This compound (Hypothetical) | D2 | -8.5 |

| This compound (Hypothetical) | D1 | -7.2 |

| Related Aporphine 1 | D2 | -9.1 |

| Related Aporphine 2 | D1 | -6.8 |

| Note: The data for this compound is hypothetical and for illustrative purposes only, demonstrating the type of output from docking simulations. |

Identification of Key Interacting Residues (e.g., Salt Bridges, Hydrogen Bonds)

Following molecular docking, a detailed analysis of the predicted binding pose is conducted to identify the key amino acid residues in the receptor that interact with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex.

For this compound, the key interactions would likely involve:

Hydrogen Bonds: The hydroxyl group at the 11-position and the methoxy (B1213986) group at the 2-position are potential hydrogen bond donors and acceptors, respectively. They can form crucial hydrogen bonds with polar residues such as serine, threonine, and tyrosine within the receptor binding site. The nitrogen atom in the aporphine core can also act as a hydrogen bond acceptor or, if protonated, a donor.

Salt Bridges: If the nitrogen atom of the aporphine is protonated at physiological pH, it can form a salt bridge with acidic residues like aspartic acid or glutamic acid. This is a common and critical interaction for many amine-containing neurotransmitter ligands.

π-π Stacking: The planar aromatic system of the aporphine can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Modeling studies on related aporphines have shown that the presence and position of substituents can significantly influence these interactions, thereby determining receptor selectivity. For example, the accommodation of a substituent in a lipophilic pocket of one receptor but not another can be a key determinant of its pharmacological profile. nih.gov

Table 2: Potential Interacting Residues for this compound at a Dopamine Receptor Binding Site (Illustrative)

| Interaction Type | Ligand Moiety | Potential Receptor Residue |

| Hydrogen Bond | 11-hydroxyl | Ser, Thr, Tyr |

| Hydrogen Bond | 2-methoxy | Asn, Gln |

| Salt Bridge | Protonated Nitrogen | Asp, Glu |

| Hydrophobic | Aporphine core | Leu, Val, Ile |

| π-π Stacking | Dibenzopyrrole ring system | Phe, Tyr, Trp |

| Note: This table is illustrative and based on general principles of ligand-receptor interactions for aporphine alkaloids. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. These methods are based on the principles of quantum mechanics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum chemical method that is widely used to study the electronic properties of molecules. For this compound, DFT calculations can be used to determine:

Optimized Geometry: To find the most stable three-dimensional conformation of the molecule.

Electronic Properties: To calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: To compute global and local reactivity descriptors that can predict the most reactive sites in the molecule towards electrophilic and nucleophilic attack.

While specific DFT studies on this compound are not readily found, the methodologies have been applied to a wide range of organic molecules, including those with similar structural motifs. nih.govmdpi.com These studies help in understanding the molecule's inherent reactivity and can complement experimental findings.

Prediction of Spectroscopic Properties and Fragmentation Pathways (e.g., Mass Spectrometry)

Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic properties of this compound. This includes:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors to predict 1H and 13C NMR chemical shifts.

Vibrational Spectroscopy: Calculation of vibrational frequencies to aid in the interpretation of infrared (IR) and Raman spectra.

Electronic Spectroscopy: Prediction of electronic transitions to help interpret UV-Vis spectra.

Furthermore, computational methods can be employed to predict the fragmentation pathways of the molecule in a mass spectrometer. By calculating the energies of different potential fragment ions, it is possible to rationalize the observed mass spectrum and gain insights into the molecule's structural connectivity.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Data Point (Illustrative) |

| 13C NMR | Chemical shift of carbon attached to methoxy group: ~55-60 ppm |

| 1H NMR | Chemical shift of methoxy protons: ~3.8-4.0 ppm |

| IR Spectroscopy | O-H stretching frequency: ~3400-3600 cm-1 |

| Mass Spectrometry | Predicted m/z of a major fragment (loss of methyl group): [M-15]+ |

| Note: These are illustrative examples of the types of data that can be generated through computational predictions. |

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. This compound can be utilized in cheminformatics studies in several ways:

Pharmacophore Modeling: The key structural features of this compound responsible for its biological activity can be used to define a pharmacophore model. This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used to search large chemical databases for other molecules that fit the model and are therefore likely to have similar biological activity.

Virtual Screening: this compound can be used as a query molecule in similarity-based virtual screening. This involves searching for molecules with a similar chemical structure or fingerprint in large compound libraries. This approach is useful for identifying novel analogs with potentially improved properties.

QSAR Studies: The structural properties of this compound and its analogs can be correlated with their biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the activity of new, untested compounds.

The known dopamine receptor affinities of related N-alkyl-2-methoxy-11-hydroxynoraporphines provide a valuable dataset for building such QSAR models, where the nature of the N-alkyl substituent is a key determinant of D1 versus D2 receptor selectivity. nih.gov

Biosynthetic Pathways of Aporphine Alkaloids: Relevance and Research

Natural Occurrence and Botanical Sources of Aporphines

Aporphine (B1220529) alkaloids represent the second largest group of isoquinoline (B145761) alkaloids, with over 85 distinct compounds identified to date. wikipedia.org These alkaloids are predominantly found in the plant kingdom, distributed across numerous plant families. wikipedia.orgresearchgate.net The most prominent families known for producing aporphine alkaloids include Annonaceae, Lauraceae, Magnoliaceae, Menispermaceae, Monimiaceae, Nymphaeaceae, Papaveraceae, and Ranunculaceae. researchgate.netasianpubs.org

The distribution of these compounds is widespread, with various genera within these families being rich sources. For instance, isoboldine (B12402355) can be isolated from plants in the genera Beilschmiedia, Nandina (specifically Nandina domestica), and Glaucium (horn poppy). wikipedia.org Corydine is another example, found in Corydalis (larkspurs) and Dicentra (bleeding hearts). wikipedia.org The sacred lotus (B1177795) (Nelumbo nucifera) is a notable source of various aporphine alkaloids, including nuciferine (B1677029) and pronuciferine. nih.gov

The following table provides examples of plant families and genera that are known sources of aporphine alkaloids:

| Botanical Family | Genera |

| Annonaceae | Various |

| Berberidaceae | Berberis, Leonitice, Machonia, Nandina asianpubs.org |

| Euphorbiaceae | Caullophyllum, Croton asianpubs.org |

| Lauraceae | Various |

| Magnoliaceae | Elmerrillia, Liriodendron, Magnolia, Michelia, Talauma, Tsoongiodendron asianpubs.org |

| Menispermaceae | Stephania researchgate.net |

| Papaveraceae | Papaver capes.gov.br |

| Ranunculaceae | Aconitum, Aquilegia, Caltha, Coptis, Delphinium, Isopyrum, Nigella, Thalictrum, Trollius asianpubs.org |

Elucidation of Precursor Biosynthesis

The biosynthesis of all aporphine alkaloids begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into the central precursor of a vast array of benzylisoquinoline alkaloids, including aporphines. This pivotal intermediate is (S)-reticuline. nih.govnih.gov

The initial committed step in this pathway is the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govnih.gov This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which facilitates a stereoselective Pictet-Spengler condensation to form (S)-norcoclaurine. nih.govwikipedia.org (S)-norcoclaurine is the foundational molecule for the majority of benzylisoquinoline alkaloids. nih.gov

Following its formation, (S)-norcoclaurine undergoes a series of modifications, including O-methylation and N-methylation, to yield (S)-reticuline. nih.gov This molecule is a critical branch-point intermediate, from which numerous alkaloid skeletons, including the morphinans, protoberberines, and aporphines, are derived. nih.govnih.govnih.gov The biosynthesis of papaverine, for example, proceeds through the methylation of (S)-reticuline to (S)-laudanine. nih.gov

Enzymatic Steps and Regulation in Aporphine Formation

The transformation of the benzylisoquinoline scaffold of (S)-reticuline into the characteristic tetracyclic core of aporphine alkaloids is a key oxidative process. wikipedia.orgimperial.ac.uk This conversion is primarily mediated by cytochrome P450 enzymes. nih.gov

The central mechanism involves an intramolecular C-C phenol (B47542) coupling reaction. nih.gov In this step, (S)-reticuline is oxidized, leading to the formation of a diradical intermediate. wikipedia.org This is followed by cyclization, which creates the fourth ring of the aporphine structure. wikipedia.org

A key enzyme identified in this process is CYP80G2, a cytochrome P450 that catalyzes the intramolecular C-C phenol coupling of (S)-reticuline to produce (S)-corytuberine, an aporphine-type alkaloid. nih.govcapes.gov.br This reaction requires NADPH and oxygen and is a crucial step in the formation of the aporphine skeleton. nih.gov The biosynthesis of bulbocapnine, for instance, proceeds through the oxidation of reticuline (B1680550) to corytuberine, which is then dehydrated. wikipedia.org

While the general pathway from L-tyrosine via (S)-reticuline to the aporphine core is well-established, the specific enzymes and intermediates that lead to the diverse array of aporphine alkaloids, including (R)-(-)-2-methoxy-11-hydroxyaporphine, are still areas of active research. For example, some aporphine alkaloids possess the (R)-stereochemical configuration, suggesting the existence of alternative biosynthetic routes, potentially starting from (R)-norcoclaurine. acs.orgnih.gov

Emerging Research Frontiers and Preclinical Development Prospects for R 2 Methoxy 11 Hydroxyaporphine

Unresolved Mechanistic Questions and Future Research Directions

While the aporphine (B1220529) scaffold is well-established as a dopaminergic ligand, the precise mechanistic details of individual analogues like (R)-(-)-2-methoxy-11-hydroxyaporphine remain an area of active investigation. A critical unresolved question pertains to its functional activity at dopamine (B1211576) receptor subtypes. While binding affinity data provides a measure of how strongly a compound interacts with a receptor, it does not reveal whether the compound activates (agonist), blocks (antagonist), or has a more complex modulatory effect (e.g., partial agonist or biased agonist) on the receptor's signaling pathways.

Future research should prioritize detailed in vitro pharmacological profiling to elucidate the functional consequences of this compound binding to D1 and D2 dopamine receptors. This includes assessing its impact on canonical G-protein signaling pathways (e.g., adenylyl cyclase activity) and non-canonical pathways involving β-arrestin recruitment. Understanding this functional selectivity is crucial, as it has been shown that biased agonism at dopamine receptors may offer therapeutic advantages, potentially separating desired clinical effects from unwanted side effects.

Rational Design of Highly Selective and Potent Analogues

The development of more selective and potent analogues based on the this compound scaffold is a promising avenue for drug discovery. Structure-activity relationship (SAR) studies on related aporphine alkaloids have provided valuable insights that can guide the rational design of new compounds.

For instance, research on N-alkyl-11-hydroxy-2-methoxynoraporphines has demonstrated that the nature of the N-alkyl substituent plays a critical role in determining the affinity and selectivity for dopamine D1 versus D2 receptors. Specifically, N-methyl substitution tends to favor D1 receptor affinity, whereas larger N-alkyl groups, such as N-n-propyl, generally enhance D2 receptor affinity. This suggests that modifications at the nitrogen atom of this compound could be a key strategy to fine-tune its receptor selectivity profile.

Table 1: Dopamine Receptor Binding Affinities of this compound Analogues

| Compound | D1 Ki (nM) | D2 Ki (nM) |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 235 |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | 6450 | 1.3 |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44 |

Data sourced from Neumeyer et al., 1993. Ki is the inhibition constant, a measure of binding affinity; a lower Ki value indicates a higher affinity.

Integration of Omics Data for Systems-Level Understanding

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the biological effects of a compound from a holistic, systems-level perspective. nih.gov Instead of focusing on a single molecular target, systems biology approaches aim to capture the complex network of interactions that are perturbed by a drug. acs.org

For a compound like this compound, integrating omics data could provide a comprehensive picture of its mechanism of action. For example, transcriptomic studies (e.g., using RNA sequencing) could reveal the genes whose expression is altered in response to treatment, providing clues about the downstream signaling pathways and cellular processes that are affected. Proteomic analyses could identify changes in the levels of specific proteins, offering further insights into the molecular machinery impacted by the compound. Metabolomic profiling could uncover alterations in the cellular metabolic state, providing a functional readout of the compound's effects.

By combining these multi-omics datasets with computational modeling, it may be possible to construct network models that describe the intricate web of interactions through which this compound exerts its effects. This systems-level understanding can aid in identifying novel therapeutic applications, predicting potential side effects, and discovering biomarkers that could be used to monitor treatment response. While currently there are no specific omics studies published for this compound, this represents a significant and promising future research direction.

Q & A

Q. Basic Research Focus

- In Vitro Assays : Radioligand competition binding (e.g., [³H]SCH-23390 for D₁-like receptors) in transfected HEK293 cells.

Q. Advanced Research Focus

- Allosteric Modulation Studies : Use BRET (Bioluminescence Resonance Energy Transfer) to detect conformational changes in receptors upon ligand binding.

- In Silico Docking : Employ AutoDock Vina or Schrödinger Suite to map binding poses and compare with experimental Ki values .

How can researchers resolve discrepancies in reported receptor binding affinities across studies?

Advanced Research Focus

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, membrane preparation) or receptor isoforms. Methodological solutions:

- Meta-Analysis : Pool data from multiple studies using random-effects models, adjusting for covariates like temperature and Mg²⁺ concentration .

- Comparative Replication : Re-test the compound in parallel with apomorphine under standardized conditions (e.g., IUPHAR guidelines) .

- Data Contradiction Analysis : Apply Benjamini-Hochberg correction to identify outliers in high-throughput datasets .

What strategies are effective for characterizing oxidative degradation products of this compound?

Q. Basic Research Focus

Q. Advanced Research Focus

- Isotope-Labeled Tracers : Synthesize deuterated analogs to track degradation pathways via HRMS (High-Resolution Mass Spectrometry).

- Reactive Oxygen Species (ROS) Profiling : Use fluorescent probes (e.g., DCFH-DA) in cellular models to correlate degradation with ROS generation .

How should researchers validate the neuroprotective effects of this compound in vivo?

Q. Advanced Research Focus

- Animal Models : Use MPTP-induced Parkinson’s disease mice or 6-OHDA-lesioned rats.

- Biomarker Analysis : Measure striatal dopamine via microdialysis and α-synuclein aggregation via Thioflavin T fluorescence .

What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

Q. Advanced Research Focus

- Fragment-Based Drug Design (FBDD) : Synthesize analogs with modifications at positions 2 (methoxy) and 11 (hydroxy).

- 3D-QSAR : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with receptor affinity .

- Crystallography : Co-crystallize derivatives with D₂ receptor extracellular domains to resolve binding motifs (PDB deposition recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.